molecular formula C23H25N2O5P B11404738 Diethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11404738
M. Wt: 440.4 g/mol
InChI Key: OEXLBEZHJNBWAR-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of furan, naphthalene, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions The process begins with the preparation of the furan and naphthalene derivatives, followed by their coupling with an oxazole ringCommon reagents used in these reactions include phosphorous oxychloride, diethyl phosphite, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines .

Scientific Research Applications

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of furan, naphthalene, and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25N2O5P

Molecular Weight

440.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H25N2O5P/c1-3-28-31(26,29-4-2)23-22(24-16-19-12-8-14-27-19)30-21(25-23)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-14,24H,3-4,15-16H2,1-2H3

InChI Key

OEXLBEZHJNBWAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC=CO4)OCC

Origin of Product

United States

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